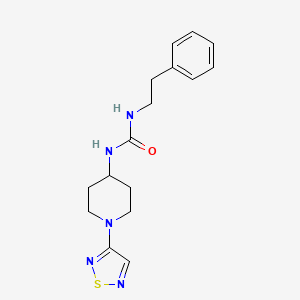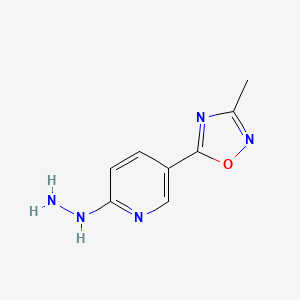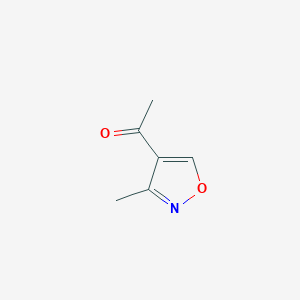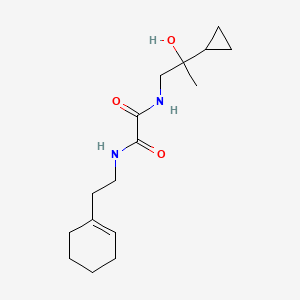
1-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-3-phenethylurea” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The phenethylurea moiety is a common structure in medicinal chemistry, known for its bioactive properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiadiazole ring attached to a piperidine ring, with a phenethylurea group attached to the piperidine ring. The thiadiazole ring is a planar, aromatic ring, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole and piperidine rings, as well as the urea functionality. The thiadiazole ring, being aromatic, might undergo electrophilic substitution reactions. The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the thiadiazole ring might contribute to its stability and possibly its lipophilicity .Scientific Research Applications
CXCR3 Antagonists Development
A lead series of piperidinylurea CXCR3 antagonists highlighted the development of molecules with alternative linkages retaining good potency. Notably, a derivative, 5-(piperidin-4-yl)amino-1,2,4-thiadiazole, demonstrated satisfactory in vitro metabolic stability and oral bioavailability in mice, achieving high plasma concentrations and a half-life of 5.4h. This development represents a significant advancement in the exploration of CXCR3 antagonists for potential therapeutic applications (R. Watson et al., 2007).
Nonionic Surfactants Synthesis
Research into the synthesis of nonionic surfactants based on Thiadiazolyl Piperidine, among other scaffolds, from stearic acid has led to the creation of compounds with potential microbiological activities. These synthesized compounds have been evaluated for their antimicrobial activities against various bacterial and fungal strains, offering insights into the development of biologically active surfactants (Abdelmotaal Abdelmajeid et al., 2017).
Piperidine-1-sulphenyl Chloride in Synthesis
The utilization of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines has been explored for the preparation of sulphur–nitrogen heterocycles. This research presents novel approaches to synthesizing heterocyclic compounds, contributing to the diverse applications of piperidine derivatives in chemical synthesis (M. Bryce, 1984).
Anti-arrhythmic Activity of Piperidine-based Derivatives
Investigations into the anti-arrhythmic activity of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been conducted, revealing significant anti-arrhythmic potential. This research underscores the therapeutic value of piperidine derivatives in developing new anti-arrhythmic drugs (H. Abdel‐Aziz et al., 2009).
Thiazolo[3,2-a]pyridine Derivatives Synthesis
The synthesis of thiazolo[3,2-a]pyridine derivatives incorporating the morpholin-4-yl moiety has been detailed, providing a framework for the development of novel heterocyclic compounds. These derivatives have potential applications in various fields of chemical research, further expanding the utility of piperidine and thiadiazole compounds (R. Q. Lamphon et al., 2004).
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-3-phenethylurea is the muscarinic acetylcholine receptors (mAChR) . These receptors play a crucial role in regulating peripheral and central nervous system functions .
Mode of Action
This could result in changes to the receptor’s function, potentially influencing neurotransmission .
Biochemical Pathways
The compound’s interaction with mAChR could affect various biochemical pathways. For instance, it might influence the cholinergic system, which is involved in numerous physiological processes, including memory, learning, and muscle contraction .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with mAChR. For instance, it could potentially alter neurotransmission, leading to changes in cognitive function or muscle activity .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-16(17-9-6-13-4-2-1-3-5-13)19-14-7-10-21(11-8-14)15-12-18-23-20-15/h1-5,12,14H,6-11H2,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJJSOVRHDVWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NCCC2=CC=CC=C2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2456595.png)

![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
![2-[(4-{[Butyl(ethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide](/img/structure/B2456604.png)
![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2456605.png)



![3-benzyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2456616.png)


